6-(2-Cyclopentylethyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(2-Cyclopentylethyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Cyclopentylethyl)pyrimidine-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 2-cyclopentylethylamine with a suitable nitrile derivative in the presence of a base, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and solid-phase synthesis can be employed to enhance reaction efficiency and reduce production time . Additionally, green chemistry approaches, including the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(2-Cyclopentylethyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce primary amines .
Scientific Research Applications
6-(2-Cyclopentylethyl)pyrimidine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-(2-Cyclopentylethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diarylpyrimidine-5-carbonitriles: These compounds share a similar pyrimidine core but differ in their substituents.
5-Cyanothiouracil derivatives: These compounds also contain a nitrile group and have been studied for their antimicrobial properties.
Uniqueness
6-(2-Cyclopentylethyl)pyrimidine-4-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopentylethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
6-(2-cyclopentylethyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H15N3/c13-8-12-7-11(14-9-15-12)6-5-10-3-1-2-4-10/h7,9-10H,1-6H2 |
InChI Key |
OTQOZKAWAPYGFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=NC=N2)C#N |
Origin of Product |
United States |
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